
Orphenadrine-d3 Citrate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orphenadrine-d3 Citrate Salt is a deuterated form of Orphenadrine Citrate, a centrally acting skeletal muscle relaxant and antihistaminic agent. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Orphenadrine-d3 Citrate Salt involves the deuteration of Orphenadrine, which is achieved by substituting hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions: Orphenadrine-d3 Citrate Salt undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Aplicaciones Científicas De Investigación
Orphenadrine-d3 Citrate Salt is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Orphenadrine in the body.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and NMR spectroscopy.
Biological Research: Used to study the interactions of Orphenadrine with various biological targets.
Medical Research: Investigated for its potential therapeutic effects and mechanisms of action
Mecanismo De Acción
Orphenadrine-d3 Citrate Salt exerts its effects primarily through its action as a muscarinic antagonist. It binds to and inhibits histamine H1 receptors and NMDA receptors, thereby reducing muscle spasms and providing analgesic effects. The compound also exhibits anticholinergic properties, which contribute to its muscle relaxant effects .
Comparación Con Compuestos Similares
Diphenhydramine: An antihistamine with similar central and peripheral effects.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness: Orphenadrine-d3 Citrate Salt is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing are essential .
Propiedades
Número CAS |
1185011-75-9 |
|---|---|
Fórmula molecular |
C18H20D3NO |
Peso molecular |
272.41 |
Apariencia |
Off-White to Pale Yellow Solid |
melting_point |
88-92 °C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
4682-36-4 (unlabelled) |
Sinónimos |
N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt |
Etiqueta |
Orphenadrine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



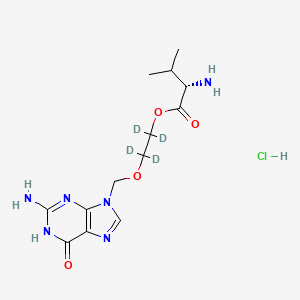
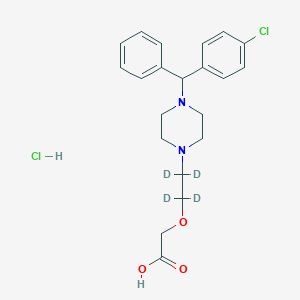
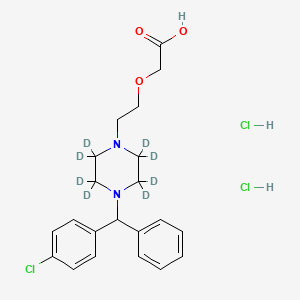
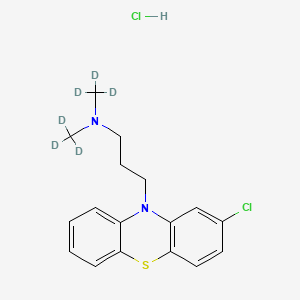
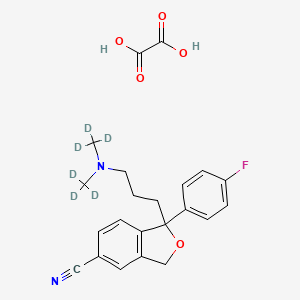
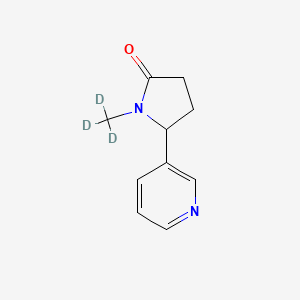
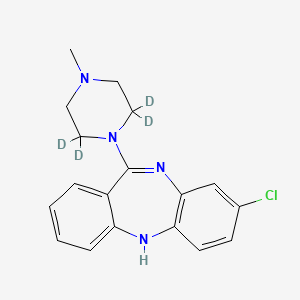

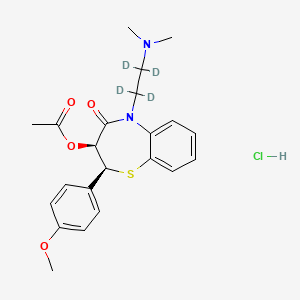
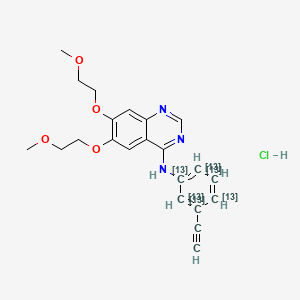
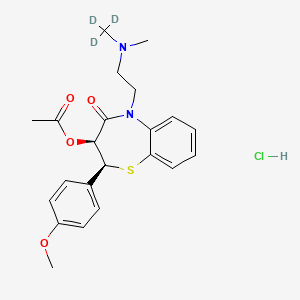
![Erythromycin-[13C,d3]](/img/structure/B602456.png)
